molecular formula C22H23N3O2 B14870281 N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14870281
M. Wt: 361.4 g/mol
InChI Key: KUUYJFACZVQTPU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of two dimethylphenyl groups and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Dimethylphenyl Groups: The dimethylphenyl groups are introduced via Friedel-Crafts acylation reactions, where dimethylbenzene reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reactions: The final step involves coupling the pyridazinone core with the dimethylphenyl groups through amide bond formation, typically using reagents like carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: shares structural similarities with other acetamides and pyridazinone derivatives.

    This compound: is unique due to the specific arrangement of dimethylphenyl groups and the pyridazinone core.

Uniqueness

  • The presence of two dimethylphenyl groups and a pyridazinone moiety imparts unique chemical and biological properties to the compound.
  • Its specific structure allows for diverse chemical modifications and potential applications in various fields.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C22H23N3O2/c1-14-5-8-19(17(4)11-14)23-21(26)13-25-22(27)10-9-20(24-25)18-7-6-15(2)16(3)12-18/h5-12H,13H2,1-4H3,(H,23,26)

InChI Key

KUUYJFACZVQTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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